2-(4-Isopropoxyphenyl)ethylamine Hydrochloride chemical properties and structure
2-(4-Isopropoxyphenyl)ethylamine Hydrochloride chemical properties and structure
This comprehensive technical guide details the chemical properties, synthesis, and pharmacological context of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride .
Chemical Class: Phenethylamine Derivative | CAS: 56370-32-2
Executive Summary
2-(4-Isopropoxyphenyl)ethylamine Hydrochloride (also known as O-Isopropyltyramine HCl) is a specialized phenethylamine derivative characterized by the substitution of a lipophilic isopropoxy group at the para-position of the phenyl ring. Structurally analogous to the endogenous trace amine tyramine , this modification significantly alters the molecule's physicochemical profile, enhancing lipophilicity (LogP) and potential Blood-Brain Barrier (BBB) permeability.
Primarily utilized in neuropharmacological research, it serves as a critical probe for investigating Trace Amine-Associated Receptors (TAARs) and monoaminergic signaling pathways. It also functions as a high-value intermediate in the synthesis of beta-adrenergic receptor antagonists and novel psychoactive substances.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 2-(4-Propan-2-yloxyphenyl)ethanamine hydrochloride |
| Common Synonyms | 4-Isopropoxyphenethylamine HCl; O-Isopropyltyramine HCl |
| CAS Number | 56370-32-2 |
| Molecular Formula | C₁₁H₁₇NO[1][2][3] · HCl |
| Molecular Weight | 215.72 g/mol |
| SMILES | CC(C)OC1=CC=C(CCN)C=C1.Cl |
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar solvents (e.g., hexane, diethyl ether).
-
Hygroscopicity: Moderate; requires storage in desiccated conditions.
-
Melting Point: Typically >150°C (decomposition often observed prior to melting in related HCl salts; empirical determination recommended).
Synthesis & Manufacturing Protocol
The synthesis of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride typically follows a convergent route starting from 4-hydroxybenzaldehyde . The process involves etherification, nitro-aldol condensation (Henry Reaction), and reduction.
Retrosynthetic Analysis (Graphviz Diagram)
Caption: Step-wise synthesis pathway from 4-hydroxybenzaldehyde to the target hydrochloride salt.
Detailed Experimental Protocol
Step 1: Etherification (Williamson Ether Synthesis) [4]
-
Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 2-Bromopropane (1.2 eq), Potassium Carbonate (anhydrous, 2.0 eq).
-
Solvent: DMF or Acetonitrile.
-
Procedure:
-
Dissolve 4-hydroxybenzaldehyde in DMF.
-
Add K₂CO₃ and stir for 30 minutes at room temperature to form the phenoxide.
-
Add 2-bromopropane dropwise.
-
Heat to 80°C for 12–18 hours.
-
Workup: Quench with water, extract with ethyl acetate, wash with brine, and dry over MgSO₄.
-
Yield: ~85-90% of 4-isopropoxybenzaldehyde (Yellow oil).
-
Step 2: Condensation (Henry Reaction)
-
Reagents: 4-Isopropoxybenzaldehyde (1.0 eq), Nitromethane (excess), Ammonium Acetate (catalytic).
-
Procedure:
-
Reflux the aldehyde in nitromethane with ammonium acetate for 4–6 hours.
-
Monitor TLC for disappearance of aldehyde.
-
Workup: Cool to precipitate the nitrostyrene or remove solvent in vacuo and recrystallize from ethanol.
-
Product: 4-Isopropoxy-β-nitrostyrene (Yellow crystalline solid).
-
Step 3: Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH₄, 3.0 eq) or H₂/Pd-C.
-
Solvent: Anhydrous THF or Diethyl Ether.
-
Procedure:
-
Prepare a suspension of LiAlH₄ in anhydrous THF under inert atmosphere (N₂/Ar).
-
Add the nitrostyrene solution dropwise (exothermic reaction).
-
Reflux for 6–12 hours.
-
Workup (Fieser Method): Cool to 0°C. Carefully quench with water, 15% NaOH, then water. Filter the aluminum salts.
-
Evaporate solvent to obtain the crude amine oil.
-
Step 4: Hydrochloride Salt Formation
-
Procedure: Dissolve the crude free base in dry diethyl ether. Add 2M HCl in ether dropwise until precipitation ceases. Filter the white solid, wash with cold ether, and dry under vacuum.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data is expected.
Proton NMR (¹H-NMR, 400 MHz, D₂O)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1.30 | Doublet (d) | 6H | Isopropyl methyls: –CH(CH ₃)₂ |
| 2.95 | Triplet (t) | 2H | Benzylic methylene: Ar-CH ₂-CH₂-N |
| 3.25 | Triplet (t) | 2H | Amino methylene: Ar-CH₂-CH ₂-N |
| 4.65 | Septet (sep) | 1H | Isopropyl methine: –O-CH (CH₃)₂ |
| 6.98 | Doublet (d) | 2H | Aromatic protons (ortho to alkoxy) |
| 7.25 | Doublet (d) | 2H | Aromatic protons (meta to alkoxy) |
Mass Spectrometry (ESI-MS)
-
Observed Ion: [M+H]⁺ = 180.14 m/z (corresponding to the C₁₁H₁₇NO free base).
-
Fragmentation: Loss of isopropyl group (m/z 43) or ammonia (m/z 17) is common in high-energy collisions.
Pharmacological & Biological Context
2-(4-Isopropoxyphenyl)ethylamine acts as a lipophilic analog of tyramine. Its pharmacological profile is defined by its interaction with trace amine systems and monoamine transporters.
Mechanism of Action: TAAR1 Agonism
The compound is a putative agonist at the Trace Amine-Associated Receptor 1 (TAAR1) .[5] TAAR1 is a G-protein coupled receptor (GPCR) located intracellularly in presynaptic monoaminergic neurons.[6]
-
Activation: Upon binding, TAAR1 couples to Gs proteins, increasing cAMP levels.
-
Effect: This triggers the phosphorylation of monoamine transporters (DAT, SERT, NET), causing them to internalize or reverse transport direction, leading to an efflux of neurotransmitters (Dopamine, Serotonin) into the synaptic cleft.
Structure-Activity Relationship (SAR)
The 4-isopropoxy group replaces the 4-hydroxy group of tyramine.
-
Lipophilicity: The isopropyl group significantly increases LogP, facilitating greater BBB penetration compared to tyramine.
-
Metabolic Stability: The ether linkage protects against rapid conjugation (sulfation/glucuronidation) that typically clears phenols, potentially extending the half-life.
Biological Signaling Pathway (Graphviz Diagram)
Caption: Putative signaling cascade triggered by TAAR1 activation in presynaptic neurons.
Handling, Stability, and Safety
As a chemical research agent, strict safety protocols must be observed.
-
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
-
Storage Conditions:
-
Store at -20°C for long-term stability.
-
Keep under inert atmosphere (Argon/Nitrogen) due to hygroscopicity.
-
Protect from light.
-
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (Nitrile), safety goggles/face shield, and lab coat are mandatory. Handle only in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12224551, 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride. Retrieved from [Link]
-
Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators.[5] Journal of Neurochemistry, 90(2), 257-271. [Link]
-
Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity.[5] Journal of Pharmacology and Experimental Therapeutics, 324(3), 948-956. [Link]
-
PrepChem. Synthesis of 4-Isopropoxybenzaldehyde (Precursor). Retrieved from [Link]
Sources
- 1. 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride | C11H18ClNO | CID 12224551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 4. ukm.my [ukm.my]
- 5. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 6. Behavioral Effects of a Potential Novel TAAR1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
